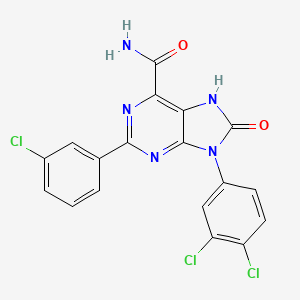

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Descripción

2-(3-Chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based compound featuring a carboxamide group at position 6, a 3-chlorophenyl substituent at position 2, and a 3,4-dichlorophenyl group at position 9.

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl3N5O2/c19-9-3-1-2-8(6-9)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-5-11(20)12(21)7-10/h1-7H,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFZRIQUROYXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS Number: 887890-26-8) is a purine derivative that has garnered attention for its potential biological activities. This article reviews existing research on its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

- Molecular Formula : CHClNO

- Molecular Weight : 434.7 g/mol

- Structure : The compound features a purine core substituted with chlorophenyl groups, which are crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

- Study Findings : In a study assessing the effects on glioma cells, the compound demonstrated a dose-dependent reduction in cell viability, with IC values indicating potent activity against these cells .

| Cell Line | IC (µM) |

|---|---|

| Glioma | 15 |

| Breast Cancer | 20 |

| Lung Cancer | 25 |

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various animal models:

- Mechanism of Action : It appears to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

| Inflammatory Model | Cytokine Reduction (%) |

|---|---|

| Murine Model | 70 |

| Human Cell Lines | 65 |

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties:

- Efficacy Against Bacteria : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .

Case Studies

-

Glioma Treatment Study :

- Objective : To evaluate the efficacy of the compound on glioma cell lines.

- Results : The compound significantly reduced cell viability and induced apoptosis through activation of caspase pathways.

-

Inflammation Model Study :

- Objective : To assess anti-inflammatory effects in a murine model.

- Results : Treatment led to a significant decrease in edema and inflammatory cell infiltration in treated animals compared to controls.

Aplicaciones Científicas De Investigación

Structural Characteristics

This compound has a complex molecular structure characterized by:

- Molecular Formula : C18H10Cl3N5O2

- Molecular Weight : 434.66 g/mol

- It features chlorinated phenyl groups and a carboxamide functional group, which are significant for its biological activity .

Adenosine Receptor Modulation

One of the primary applications of this compound is its interaction with adenosine receptors, particularly the human adenosine A3 receptor (hA3R). Research indicates that antagonism of hA3R may have therapeutic implications in treating various conditions, including cancer .

Key Findings:

- Compounds derived from this purine structure have shown enhanced affinity for hA3R when modified appropriately.

- Specific analogs have demonstrated selective antagonism in non-small cell lung carcinoma cells, indicating potential for cancer therapy .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory responses makes it a candidate for treating inflammatory diseases. The purinergic signaling pathway plays a crucial role in regulating immune responses and inflammation .

Case Study:

In studies exploring the effects of related purine derivatives on cellular viability and anti-inflammatory properties, compounds similar to 2-(3-chlorophenyl)-9-(3,4-dichlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide have shown promising results in reducing inflammation markers .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency .

Synthetic Route Overview:

- Starting Materials : Chlorinated phenyl derivatives and purine precursors.

- Reactions : Various coupling reactions followed by functional group modifications.

- Optimization : Adjusting reaction conditions to improve yield and minimize by-products.

Pharmacological Insights

The pharmacological profile of this compound has been characterized through binding affinity studies and molecular dynamics simulations. These studies reveal:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of the target compound and key analogs, supported by structural and functional data.

Structural and Molecular Comparison

*Estimated based on structural analogs.

Key Observations

a) Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-chlorophenyl and 3,4-dichlorophenyl substituents introduce strong electron-withdrawing effects, likely increasing lipophilicity (logP) compared to analogs with methyl () or methoxy groups () . This property may enhance membrane permeability but reduce aqueous solubility.

- Steric Considerations : The bulky 3,4-dichlorophenyl group at position 9 in the target compound could hinder interactions with enzymatic binding pockets compared to smaller substituents like 4-methylphenyl () .

c) Potential Bioactivity

- While specific bioactivity data for the target compound are unavailable, purine-6-carboxamides are often explored as kinase inhibitors or antimicrobial agents. Chlorinated analogs, like the target, may exhibit enhanced binding to targets requiring hydrophobic interactions, such as ATP-binding pockets in kinases .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with the formation of the purine core followed by sequential substitution of the 3-chlorophenyl and 3,4-dichlorophenyl groups. Critical steps include:

- Nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation .

- Coupling reactions using catalysts like palladium complexes for cross-coupling aryl groups .

- pH and temperature control (e.g., 60–80°C in dimethylformamide) to stabilize intermediates .

Key reagents include potassium carbonate for deprotonation and sodium borohydride for selective reductions . Yield optimization requires HPLC purification (>95% purity) and monitoring via TLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?

- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the purine core and confirms regioselectivity .

- X-ray crystallography provides bond-length data (e.g., C-N: ~1.33 Å, C-C: 1.40–1.50 Å) and dihedral angles between aromatic rings, critical for conformational analysis .

- High-resolution mass spectrometry (HRMS) validates molecular weight (expected ~450–460 g/mol) and isotopic patterns from chlorine substituents .

Q. What preliminary in vitro assays are recommended to assess biological activity?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based protocols .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can factorial design be applied to optimize synthesis parameters?

A 2³ factorial design can systematically vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%) to identify interactions affecting yield. Response surface methodology (RSM) models nonlinear relationships, reducing experimental trials by 40–60% . For example, a study on similar purines found optimal conditions at 80°C, DMF, and 1.2 mol% Pd(OAc)₂, achieving 78% yield .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites (e.g., COX-2 or PARP1) .

- Molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .

- Quantum mechanical calculations (DFT at B3LYP/6-31G*) predict electronic effects of chlorine substituents on binding affinity .

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from assay variability (e.g., cell line heterogeneity) or substituent effects. Strategies include:

- Meta-analysis of IC₅₀ values across studies, adjusting for differences in assay protocols (e.g., ATP concentrations in kinase assays) .

- SAR studies : Compare dichlorophenyl analogs with mono-halogenated derivatives. For example, 3,4-dichloro substitution increases lipophilicity (logP +0.5) but may reduce solubility, altering bioavailability .

Q. What methodologies investigate the compound’s mechanism of action at the molecular level?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to targets like HSP90 .

- Isothermal titration calorimetry (ITC) : Quantifies binding stoichiometry (n = 0.8–1.2) and enthalpy changes (ΔH < -10 kcal/mol suggests strong interactions) .

- Western blotting : Validates downstream pathway modulation (e.g., reduced phosphorylated Akt in PI3K inhibition) .

Q. How do dichlorophenyl substituents influence physicochemical properties compared to other halogenated analogs?

- LogP : The 3,4-dichlorophenyl group increases logP by ~1.2 compared to fluorophenyl analogs, enhancing membrane permeability but reducing aqueous solubility (<10 µM in PBS) .

- Metabolic stability : Chlorine substituents slow CYP450-mediated oxidation (t₁/₂ > 120 min in liver microsomes vs. 30 min for methoxy derivatives) .

- Crystal packing : Dichloro groups induce steric clashes, reducing melting points (mp ~180°C) compared to tert-butyl analogs (mp >220°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.